4-Iodo-1,7-naphthyridin-3-amine
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Overview
Description
4-Iodo-1,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of an iodine atom at the 4th position and an amine group at the 3rd position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the iodination of 1,7-naphthyridin-3-amine using iodine or an iodine-containing reagent under suitable reaction conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-1,7-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Iodo-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
4-Iodo-1,7-naphthyridin-3-amine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Studied for its anticancer and antiviral activities.
4-Iodo-1,5-naphthyridin-3-amine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6IN3 |
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Molecular Weight |
271.06 g/mol |
IUPAC Name |
4-iodo-1,7-naphthyridin-3-amine |
InChI |
InChI=1S/C8H6IN3/c9-8-5-1-2-11-4-7(5)12-3-6(8)10/h1-4H,10H2 |
InChI Key |
UIQYEWDMKOPZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C(=C21)I)N |
Origin of Product |
United States |
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